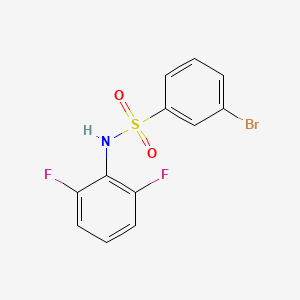![molecular formula C11H13F3N2O B7682699 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7682699.png)
2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a cyclopentanol derivative that contains a pyridine ring with a trifluoromethyl group attached to it. This compound has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol is not fully understood, but it is believed to act as a modulator of protein function. 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has been shown to bind to specific sites on proteins and alter their activity, leading to changes in cellular function. 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has also been shown to inhibit certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol can improve cognitive function and reduce the symptoms of Parkinson's disease in animal models. 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective starting material for the synthesis of other compounds. 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has some limitations, including its low solubility in water and limited bioavailability, which may limit its use in certain applications.
未来方向
There are several future directions for research involving 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol. One area of interest is the development of 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol as a tool for studying protein-ligand interactions and enzyme mechanisms. Additionally, the synthesis of novel 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol derivatives with improved properties and bioactivity is an area of ongoing research.
合成方法
The synthesis of 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol involves the reaction of 2-(aminomethyl)cyclopentanone with 4-(trifluoromethyl)pyridine. This reaction is carried out in the presence of a suitable base and solvent, and the resulting product is purified using column chromatography. The yield of 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学研究应用
2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has been used as a starting material for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. In biochemistry, 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has been used as a probe to study protein-ligand interactions and enzyme mechanisms. In pharmacology, 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
2-[[4-(trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)7-4-5-15-10(6-7)16-8-2-1-3-9(8)17/h4-6,8-9,17H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPGIRCKQCTJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)

![[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate](/img/structure/B7682641.png)
![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)
![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine](/img/structure/B7682660.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
![1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7682683.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine](/img/structure/B7682688.png)
![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)